

# FAPi-46 vs. 18F-FDG PET/CT in Metastasis Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | FAPi-46  |           |
| Cat. No.:            | B8146395 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncological imaging is undergoing a significant transformation with the advent of novel radiotracers. While 18F-Fluorodeoxyglucose (18F-FDG) Positron Emission Tomography/Computed Tomography (PET/CT) has long been the standard for detecting metastatic disease, recent advancements have introduced Fibroblast Activation Protein inhibitor (FAPI)-based radiotracers, such as Gallium-68 labeled **FAPi-46** (68Ga-**FAPI-46**), as a promising alternative. This guide provides an objective comparison of the performance of **FAPi-46** and 18F-FDG PET/CT in detecting metastases, supported by experimental data and detailed methodologies.

## **Principle of Detection**

The fundamental difference between these two imaging agents lies in their biological targets. 18F-FDG is a glucose analog, and its uptake reflects the increased glycolysis of tumor cells, a phenomenon known as the "Warburg effect".[1] In contrast, **FAPi-46** targets Fibroblast Activation Protein (FAP), a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) within the tumor stroma of more than 90% of epithelial tumors.[2][3] This differential targeting often results in higher tumor-to-background ratios for FAPI-PET, as FAP is largely absent in normal tissues.[2][3]

# Performance in Metastasis Detection: A Data-Driven Comparison



Multiple studies have demonstrated the potential superiority of FAPi-PET/CT in detecting metastatic lesions across a range of cancers. A meta-analysis has shown that [68Ga] **FAPI-46** outperforms [18F] FDG in cancer diagnosis with higher sensitivity (0.96 vs. 0.73) and specificity (0.92 vs. 0.83).

## **Comparative Detection Rates in Various Cancers**

The following tables summarize the quantitative data from head-to-head comparative studies of 68Ga-**FAPI-46** and 18F-FDG PET/CT in detecting metastases in different cancer types.

Table 1: Detection of Metastases in Diverse Malignancies (Lesion-Based)

| Cancer<br>Type/Metastatic<br>Site | 68Ga-FAPI-46 PET/CT Detection Rate | 18F-FDG PET/CT<br>Detection Rate | Reference |
|-----------------------------------|------------------------------------|----------------------------------|-----------|
| Overall Lesions                   | 91.2% (1540/1688)                  | 82.5% (1393/1688)                |           |
| Abdominopelvic Nodal<br>Lesions   | Significantly higher than 18F-FDG  | Lower than 68Ga-<br>FAPI-46      |           |
| Liver Lesions                     | Significantly higher than 18F-FDG  | Lower than 68Ga-<br>FAPI-46      |           |
| Other Visceral<br>Lesions         | Significantly higher than 18F-FDG  | Lower than 68Ga-<br>FAPI-46      | •         |

Table 2: Performance in Specific Cancer Types (Patient- and Lesion-Based)



| Cancer<br>Type            | Modality                 | Sensitivity<br>(Primary<br>Tumor) | Sensitivity<br>(Lymph<br>Node<br>Metastases) | Sensitivity<br>(Distant<br>Metastases)  | Reference |
|---------------------------|--------------------------|-----------------------------------|----------------------------------------------|-----------------------------------------|-----------|
| Biliary Tract<br>Cancer   | 68Ga-FAPI<br>PET/CT      | 100%                              | 98%                                          | 100%                                    |           |
| 18F-FDG<br>PET/CT         | 81%                      | 83%                               | 79%                                          |                                         | •         |
| Breast<br>Cancer          | 68Ga-FAPI-<br>04 PET/CT  | 100%                              | -                                            | -                                       |           |
| 18F-FDG<br>PET/CT         | 78.2%                    | -                                 | -                                            |                                         | •         |
| Gastric<br>Cancer         | 68Ga-FAPI-<br>04 PET/CT  | -                                 | 100%                                         | 100%                                    |           |
| 18F-FDG<br>PET/CT         | -                        | 71.4%                             | 40%<br>(Peritoneal)                          |                                         | •         |
| Liver<br>Malignancies     | 68Ga-FAPI-<br>46 PET/CT  | 100%<br>(Intrahepatic)            | More positive nodes detected                 | More visceral<br>metastases<br>detected |           |
| 18F-FDG<br>PET/MRI        | 58%<br>(Intrahepatic)    | Fewer positive nodes detected     | Fewer visceral metastases detected           |                                         |           |
| Ovarian<br>Cancer         | 68Ga-FAPI-<br>04 PET/CT  | 100%                              | 100%                                         | 100%<br>(Peritoneal)                    |           |
| 18F-FDG<br>PET/CT         | 78%                      | 80%                               | 56%<br>(Peritoneal)                          |                                         | •         |
| Gastrointestin al Cancers | [68Ga]Ga-<br>FAPI PET/CT | -                                 | -                                            | 96.6% (Liver<br>Metastases)             |           |



| [18F]FDG | _ | 70.8% (Liver |
|----------|---|--------------|
| PET/CT   | _ | Metastases)  |

# Experimental Protocols Patient Preparation and Radiotracer Administration

18F-FDG PET/CT: Patients are typically required to fast for at least 6 hours prior to the scan to minimize physiological glucose uptake in muscles and other tissues. Blood glucose levels are checked before injection, and levels should ideally be below 150-200 mg/dL. A standard dose of 18F-FDG is administered intravenously, followed by a 60-minute uptake period in a quiet, dimly lit room to reduce muscular activity.

68Ga-**FAPI-46** PET/CT: A significant advantage of FAPI-PET is the simplified patient preparation. No fasting is required. Following the intravenous injection of 68Ga-**FAPI-46**, the optimal imaging time is typically around 60 minutes post-injection.

## **Imaging Acquisition**

For both tracers, a whole-body PET/CT scan is performed from the skull base to the mid-thigh. The CT component is used for attenuation correction of the PET data and for anatomical localization of tracer uptake.

## Visualizing the Workflow

The following diagrams illustrate the generalized experimental workflows for **FAPi-46** and 18F-FDG PET/CT imaging.





Click to download full resolution via product page

Caption: Generalized workflow for 68Ga-FAPI-46 PET/CT imaging.





Click to download full resolution via product page

Caption: Generalized workflow for 18F-FDG PET/CT imaging.

## **Signaling Pathway and Mechanism of Action**



The following diagram illustrates the targeting mechanism of **FAPi-46** in the tumor microenvironment.



Click to download full resolution via product page

Caption: Targeting mechanism of 68Ga-FAPI-46 in the tumor microenvironment.

### Conclusion

The evidence to date strongly suggests that **FAPi-46** PET/CT represents a significant advancement in the detection of metastases for a variety of cancers. Its ability to visualize the tumor stroma, which is often more extensive than the tumor cells themselves, provides a more comprehensive assessment of the tumor burden. In several head-to-head comparisons, **FAPi-46** has demonstrated superior sensitivity and detection rates for metastatic lesions, particularly in challenging areas like the peritoneum and for certain cancer subtypes that are less FDG-avid. The simplified patient preparation protocol for FAPi-PET also offers a logistical advantage. As research continues, FAPi-based imaging is poised to become an invaluable tool in the clinical management of cancer patients, potentially leading to more accurate staging and personalized treatment strategies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. Frontiers | FAPI-PET/CT in Cancer Imaging: A Potential Novel Molecule of the Century [frontiersin.org]
- 3. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- To cite this document: BenchChem. [FAPi-46 vs. 18F-FDG PET/CT in Metastasis Detection: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8146395#fapi-46-vs-18f-fdg-pet-ct-for-detecting-metastases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com